(methylsulfanyl)formamide
Description
(Methylsulfanyl)formamide (chemical formula: C₂H₅NOS) is an organosulfur compound featuring a formamide backbone (HCONH₂) substituted with a methylsulfanyl (–SCH₃) group. This functional group confers distinct chemical and physical properties, differentiating it from simpler amides like formamide or acetamide. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks. For instance, highlights its role in synthesizing 2-alkoxy(methylsulfanyl)-tetrazolo[4,3-c][1,2,4]triazolo[1,5-a]quinazolines via reactions with sodium azide in dimethylformamide (DMF) . Its sulfur moiety also influences metabolic pathways, as seen in , where methylsulfanyl-containing compounds like 4-(methylsulfanyl)-2-oxobutanoate are implicated in enzymatic degradation processes .
Properties
CAS No. |
21325-07-5 |
|---|---|
Molecular Formula |
C2H5NOS |
Molecular Weight |
91.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(methylsulfanyl)formamide can be synthesized through the formylation of amines. One common method involves the reaction of methylamine with formic acid under reflux conditions. The reaction proceeds as follows:
CH3NH2+HCOOH→CH3NHCHO+H2O
In this reaction, methylamine and formic acid are dissolved in toluene and refluxed in the presence of a Dean-Stark trap to remove the water produced by the condensation reaction .
Industrial Production Methods
Industrial production of (methylsulfanyl)formamide typically involves the carbonylation of methylamine using carbon monoxide as the carbonyl source. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(methylsulfanyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylsulfinylformamide.
Reduction: It can be reduced to form methylamine and formic acid.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with (methylsulfanyl)formamide under mild conditions.
Major Products Formed
Oxidation: Methylsulfinylformamide.
Reduction: Methylamine and formic acid.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
(methylsulfanyl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (methylsulfanyl)formamide involves its interaction with various molecular targets. In biological systems, it can relax RNA secondary structures and RNA-protein interactions, affecting RNA metabolism . In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (methylsulfanyl)formamide with structurally related amides and sulfonamides:
Key Observations:
- Sulfonamides (e.g., methanesulfonamide) exhibit greater acidity due to the electron-withdrawing sulfonyl group, making them prevalent in drug design .
Physicochemical Properties
- Solubility : Formamide and acetamide are highly water-miscible, with acetamide dissolving 225.8 g/100 g H₂O at 293 K . (Methylsulfanyl)formamide’s solubility is likely reduced due to the hydrophobic –SCH₃ group, though exact data are unavailable in the provided evidence.
- Reactivity : The methylsulfanyl group can participate in nucleophilic substitution reactions, as demonstrated in , where it facilitates cyclization to form triazoloquinazoline derivatives . In contrast, sulfonamides are more resistant to hydrolysis under acidic/basic conditions .
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